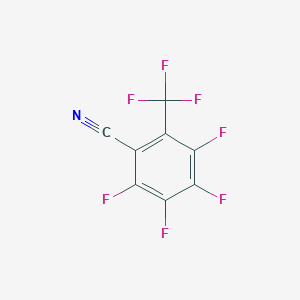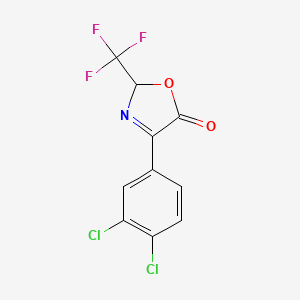
Bis(4-methylfluoren-9-yl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-methylfluoren-9-yl)dimethylsilane is an organosilicon compound characterized by the presence of two 4-methylfluorenyl groups attached to a central dimethylsilane unit
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methylfluoren-9-yl)dimethylsilane typically involves the reaction of 4-methylfluorene with a silicon-containing reagent. One common method is the hydrosilylation reaction, where 4-methylfluorene is reacted with dimethylchlorosilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions typically include moderate temperatures (around 60-80°C) and a solvent like toluene or hexane to dissolve the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The use of automated systems for temperature and pressure control is common to maintain optimal reaction conditions and ensure high yields .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-methylfluoren-9-yl)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The methyl groups on the silicon atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(4-methylfluoren-9-yl)dimethylsilane has several applications in scientific research:
Materials Science: Used in the synthesis of polymers and copolymers with unique optical and electronic properties.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its luminescent properties.
Bio-imaging: Utilized as a fluorescent probe in biological imaging applications.
Sensors: Incorporated into sensor materials for detecting various chemical and biological analytes.
Wirkmechanismus
The mechanism by which Bis(4-methylfluoren-9-yl)dimethylsilane exerts its effects is primarily through its ability to participate in various chemical reactions due to the presence of reactive silicon and fluorene groups. The compound can interact with different molecular targets, including organic and inorganic substrates, through processes such as hydrosilylation, oxidation, and substitution. These interactions often involve the formation of covalent bonds, leading to the modification of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-aminophenoxy)phenyl)methylphenylsilane: Similar in structure but contains amino groups instead of methyl groups.
Bis(benzoyloxy)dimethylsilane: Contains benzoyloxy groups instead of fluorenyl groups.
Polyferrocenylsilanes: Organosilicon compounds with alternating ferrocene and silane units.
Uniqueness
Bis(4-methylfluoren-9-yl)dimethylsilane is unique due to the presence of 4-methylfluorenyl groups, which impart distinct optical and electronic properties. This makes it particularly useful in applications requiring luminescent materials and in the development of advanced electronic devices .
Eigenschaften
IUPAC Name |
dimethyl-bis(4-methyl-9H-fluoren-9-yl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28Si/c1-19-11-9-17-25-27(19)21-13-5-7-15-23(21)29(25)31(3,4)30-24-16-8-6-14-22(24)28-20(2)12-10-18-26(28)30/h5-18,29-30H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSVLTKWVMFFTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C3=CC=CC=C32)[Si](C)(C)C4C5=CC=CC=C5C6=C(C=CC=C46)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Calix[6]hydroquinone](/img/structure/B6360106.png)

![2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide](/img/structure/B6360124.png)










![2-({[(tert-butoxy)carbonyl]amino}methyl)-3-methylbutanoic acid hydrochloride](/img/structure/B6360200.png)
